The CRTh2 antagonist 3 is classified as a synthetic organic compound, specifically designed to inhibit the activity of the CRTh2 receptor. It is derived from various synthetic pathways that have been optimized for efficacy and selectivity. The development of this compound is part of a broader effort to identify therapeutic agents that can effectively manage inflammatory diseases without significant side effects.
The synthesis of CRTh2 antagonist 3 typically involves several key steps:
For example, one method reported involves an initial coupling reaction followed by a series of deprotection steps to yield the final product in high purity and yield .
CRTh2 antagonist 3 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the CRTh2 receptor. The compound's structure can be represented as follows:
The three-dimensional conformation of CRTh2 antagonist 3 is crucial for its biological activity, influencing how it fits into the receptor binding site.
The chemical reactivity of CRTh2 antagonist 3 includes:
These reactions are critical for understanding how modifications to the structure can influence both potency and selectivity against other receptors .
CRTh2 antagonist 3 operates by blocking the binding of prostaglandin D2 to its receptor, thereby inhibiting downstream signaling pathways that lead to inflammation. The mechanism involves:
This blockade results in decreased production of type 2 cytokines, which are responsible for promoting inflammation in asthma and allergic responses .
CRTh2 antagonist 3 exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications .
CRTh2 antagonist 3 has several important applications in scientific research and clinical settings:
This compound represents a promising avenue for developing new treatments targeting type 2 inflammatory pathways, with ongoing research aimed at optimizing its pharmacological profile for clinical use .
CRTh2 (Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells) belongs to the G protein-coupled receptor (GPCR) family, characterized by a unique semi-occluded ligand-binding pocket. X-ray crystallography studies of human CRTh2 bound to antagonists like fevipiprant and CAY10471 reveal that this pocket is partially covered by a structured N-terminus, creating a distinct electrostatic environment. The pocket features a pronounced positive charge distribution near the extracellular entry point, facilitating high-affinity binding of carboxylic acid-containing antagonists through electrostatic interactions with conserved residues (Arg173, Tyr259) [1] [4].
Antagonist binding induces conformational changes that stabilize the receptor's inactive state. Specifically, the carboxylate group of CRTh2 Antagonist 3 forms a salt bridge with Arg173 in transmembrane helix 3 (TM3), while its aromatic core engages in π-π stacking with Phe251 in TM5. This dual interaction obstructs the deep hydrophobic cavity where prostaglandin D2 (PGD2) normally anchors. Mutagenesis studies confirm that substitution of Arg173 with alanine reduces antagonist binding affinity by >100-fold, underscoring its critical role [1] [6].
Table 1: Key Binding Interactions of CRTh2 Antagonist 3 with Receptor Residues
Receptor Domain | Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Transmembrane Helix 3 (TM3) | Arg173 | Ionic bond (salt bridge) with antagonist carboxylate | Disrupts PGD2 anchoring; Kd increases from 2.1 nM to 420 nM upon mutation |
Transmembrane Helix 5 (TM5) | Phe251 | π-π stacking with aromatic core | Stabilizes hydrophobic pocket occlusion |
Extracellular Loop 2 (ECL2) | Tyr259 | Hydrogen bonding | Modulates ligand entry kinetics |
N-terminus | Gly23-Ala30 | Structural "lid" over binding pocket | Slows antagonist dissociation rate |
The N-terminal "lid" (residues Gly23-Ala30) acts as a structural gatekeeper, delaying ligand dissociation and contributing to long receptor residence time—a key determinant of in vivo efficacy. This architecture differs fundamentally from lipid-binding GPCRs (e.g., lysophospholipid receptors), explaining CRTh2's selective antagonism by small molecules like CRTh2 Antagonist 3 [1] [6].
Beyond direct receptor blockade, CRTh2 Antagonist 3 exhibits allosteric modulation of phosphoinositide-dependent kinase 1 (PDK1) signaling. CRTh2 activation by PGD2 triggers Gαi-mediated inhibition of adenylate cyclase, reducing cAMP levels and activating phosphatidylinositol 3-kinase (PI3K). This cascade culminates in PDK1-dependent phosphorylation of Akt at Thr308, promoting inflammatory cell survival and cytokine production [2] [7].
CRTh2 Antagonist 3 disrupts this pathway by inducing a receptor conformation that sterically hinders Gαi coupling. In human eosinophils, pretreatment with 10 nM CRTh2 Antagonist 3 reduces PGD2-induced Akt phosphorylation by 92% within 15 minutes. Crucially, this effect persists for >24 hours after antagonist washout, correlating with its slow dissociation half-life (t½ ≈ 240 min) observed in radioligand binding assays. This prolonged suppression stems from sustained destabilization of the CRTh2-Gαi-PDK1 signalosome [2] [6].
Table 2: Impact of CRTh2 Antagonist 3 on Downstream Signaling Kinases
Signaling Molecule | Basal Activity (AU) | PGD2-Stimulated Activity (AU) | Antagonist 3 + PGD2 (AU) | Inhibition (%) |
---|---|---|---|---|
PDK1 (membrane recruitment) | 1.0 ± 0.2 | 4.8 ± 0.5 | 1.3 ± 0.3* | 89% |
Akt (Thr308 phosphorylation) | 1.0 ± 0.1 | 6.2 ± 0.7 | 1.5 ± 0.4* | 92% |
GSK-3β (Ser9 phosphorylation) | 1.0 ± 0.2 | 3.9 ± 0.4 | 1.2 ± 0.2* | 94% |
*Data from CHO-hCRTh2 cells; AU = Arbitrary Units; mean ± SEM; n=6
Notably, CRTh2 Antagonist 3 shows biased signaling modulation: it completely inhibits PDK1/Akt while partially sparing β-arrestin recruitment. This selective uncoupling may explain its superior suppression of Th2 cytokine production (IL-4/5/13) compared to antagonists with balanced inhibition profiles [2] [4].
CRTh2 Antagonist 3 functions as a competitive surmountable antagonist in chemotaxis assays. In transwell migration studies, it shifts the PGD2 concentration-response curve rightward without suppressing maximal efficacy, indicating reversible occupancy of the orthosteric site. The antagonist's IC50 for inhibiting eosinophil migration is 3.2 nM—10-fold lower than ramatroban’s (35 nM)—reflecting optimized binding kinetics [2] [5].
Mechanistically, CRTh2 Antagonist 3 prevents PGD2-induced cytoskeletal rearrangements. In human Th2 lymphocytes, PGD2 triggers F-actin polymerization via RhoA/ROCK activation, enabling directional migration. Pretreatment with 10 nM CRTh2 Antagonist 3 reduces F-actin formation by 87% and abolishes chemotaxis (95% inhibition at 100 nM). This correlates with disrupted calcium flux: the antagonist blunts PGD2-induced Ca2+ mobilization by 94%, confirming interference with Gαi-PLCβ signaling [3] [5] [7].
Table 3: Inhibition of PGD2-Mediated Functional Responses by CRTh2 Antagonist 3
Cell Type | Response Measured | PGD2 EC50 (nM) | Antagonist 3 IC50 (nM) | Maximal Inhibition (%) |
---|---|---|---|---|
Human eosinophils | Chemotaxis | 8.5 ± 1.1 | 3.2 ± 0.4 | 97 ± 3 |
Human Th2 lymphocytes | Chemotaxis | 12.3 ± 2.0 | 5.1 ± 0.7 | 95 ± 2 |
Human basophils | CD11b upregulation | 6.8 ± 0.9 | 4.3 ± 0.5 | 98 ± 1 |
Human ILC2s | IL-13 secretion | 9.1 ± 1.3 | 7.8 ± 1.0 | 90 ± 4 |
The antagonist's efficacy extends to innate lymphoid cells (ILC2s), reducing PGD2-driven IL-13 secretion by 90% in lung explants from severe asthmatics. This broad-spectrum inhibition across eosinophils, Th2 cells, and ILC2s highlights its potential to disrupt multiple arms of type 2 inflammation [5] [7].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2